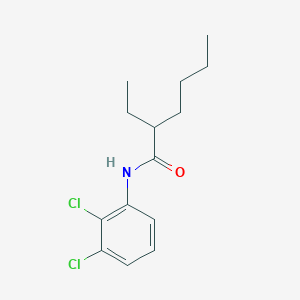

N-(2,3-dichlorophenyl)-2-ethylhexanamide

Description

N-(2,3-Dichlorophenyl)-2-ethylhexanamide is an amide derivative characterized by a 2-ethylhexanamide backbone substituted with a 2,3-dichlorophenyl group. The 2,3-dichlorophenyl moiety is a critical structural feature, contributing to its lipophilicity and electronic properties, which may influence receptor binding or pesticidal activity.

Properties

Molecular Formula |

C14H19Cl2NO |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H19Cl2NO/c1-3-5-7-10(4-2)14(18)17-12-9-6-8-11(15)13(12)16/h6,8-10H,3-5,7H2,1-2H3,(H,17,18) |

InChI Key |

HRFLCTWOAABRNZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Agrochemical Analogs

Chloroacetamide herbicides and benzamide derivatives share structural similarities with N-(2,3-dichlorophenyl)-2-ethylhexanamide. Key examples include:

Key Observations :

- Backbone Differences : Alachlor and pretilachlor feature acetamide cores, whereas this compound has a bulkier 2-ethylhexanamide chain. This may enhance lipophilicity and membrane permeability in the latter .

- Substituent Effects : The 2,3-dichlorophenyl group in etobenzanid and the target compound likely enhances binding to plant-specific targets, such as cellulose synthase, compared to 2,6-diethylphenyl groups in alachlor .

Antimicrobial and Pharmacological Analogs

Compounds with dichlorophenyl moieties linked to heterocyclic or carboxamide systems exhibit notable bioactivity:

Key Observations :

- Heterocyclic Integration: The antimicrobial carboxamides () demonstrate that combining 2,3-dichlorophenyl with heterocycles (e.g., triazine, quinoline) enhances activity against Gram-positive bacteria and fungi. This suggests that this compound could be optimized similarly for antimicrobial applications .

- Receptor Targeting : The triazole-based P2X7 antagonists () highlight the role of 2,3-dichlorophenyl in modulating receptor affinity. However, the absence of a heterocyclic system in the target compound may limit its suitability for neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.